molecular formula C16H20O4 B1345398 cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 735275-80-6

cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B1345398
CAS No.: 735275-80-6
M. Wt: 276.33 g/mol
InChI Key: LNNJSFXWTHGRAD-UHFFFAOYSA-N
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Description

Product Overview: This product is the chemical compound cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid . It features a cyclohexanecarboxylic acid scaffold substituted with a 2-(4-methoxyphenyl)-2-oxoethyl chain in the cis configuration. The precise stereochemistry is a critical parameter for its application in research. The compound is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Structural and Research Context: Compounds based on the cyclohexanecarboxylic acid structure are of significant interest in medicinal and organic chemistry . The cyclohexanecarboxylate unit is a known precursor in biosynthesis and serves as a valuable building block for the synthesis of more complex molecules . Furthermore, structurally similar cis -substituted phenylcyclohexane derivatives have demonstrated relevance in various scientific fields, including serving as stabilizers and exhibiting biological activity . The specific spatial arrangement (cis-configuration) of the substituents on the cyclohexane ring can profoundly influence the compound's physical properties, intermolecular interactions, and biological function, making it a subject for structure-activity relationship (SAR) studies. Potential Research Applications: This compound is suited for use as a standard in analytical chemistry, for exploration in medicinal chemistry as a synthetic intermediate, and for fundamental research into the properties of stereochemically defined carbocyclic systems. Researchers are encouraged to thoroughly investigate the literature to determine this compound's full potential for their specific applications.

Properties

IUPAC Name

4-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-20-14-8-6-12(7-9-14)15(17)10-11-2-4-13(5-3-11)16(18)19/h6-9,11,13H,2-5,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNJSFXWTHGRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001171349
Record name cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735275-52-2
Record name cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with 4-methoxybenzaldehyde in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often using catalysts to increase yield and efficiency. The exact industrial methods can vary, but they generally aim to maximize the purity and yield of the final product while minimizing costs and environmental impact .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

Scientific Research Applications

cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

Key Observations:

  • The methoxy group in the target compound offers electron-donating effects, which may influence receptor binding or metabolic stability.
  • Isomerism: The cis configuration in cyclohexane derivatives often reduces symmetry, leading to distinct physicochemical behaviors.

Physicochemical Properties

  • Melting Points and Solubility : Substituents significantly alter phase behavior. For instance, methyl groups on the cyclohexane ring lower the nematic phase transition temperature in liquid crystals . The target compound’s cis-configuration likely reduces crystallinity compared to trans-analogues, enhancing solubility in polar solvents.
  • Hydrogen Bonding: The carboxylic acid group (1 H-bond donor, 3 H-bond acceptors) facilitates interactions with biological targets, while the methoxyphenyl group contributes to π-π stacking .

Biological Activity

Cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a chiral compound with significant potential in pharmacology due to its unique molecular structure. This article explores its biological activity, including anti-inflammatory and analgesic properties, alongside relevant synthetic pathways and interaction studies.

  • Molecular Formula : C16H20O4
  • Molecular Weight : 276.34 g/mol
  • Boiling Point : Approximately 472.2 ± 15.0 °C
  • Density : 1.152 ± 0.06 g/cm³

The compound features a cyclohexane ring with a carboxylic acid group and an oxoethyl moiety attached to a para-methoxyphenyl group, contributing to its chemical reactivity, which predominantly involves nucleophilic substitution and esterification reactions .

Anti-inflammatory and Analgesic Properties

This compound has been shown to exhibit anti-inflammatory and analgesic properties. These effects are particularly relevant for therapeutic applications in managing pain and treating inflammatory diseases. The compound's structure suggests potential interactions with cyclooxygenase enzymes, which are critical in the inflammatory response .

Interaction Studies

Preliminary studies indicate that this compound may interact with various biological targets, particularly enzymes involved in inflammatory pathways. The binding affinity with cyclooxygenase enzymes suggests that the compound could inhibit their activity, leading to reduced production of pro-inflammatory mediators .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. The following table summarizes key synthetic steps:

StepReaction TypeReactantsProducts
1Nucleophilic SubstitutionCyclohexanecarboxylic acid + Methoxyphenyl derivativeIntermediate compound
2EsterificationIntermediate + Oxoethyl reagentThis compound

Case Studies

While direct case studies on this specific compound are scarce, related research on structurally similar compounds has provided insights into its potential applications:

  • Inflammation Models : Similar compounds have been tested in animal models for their anti-inflammatory effects, demonstrating significant reductions in inflammation markers.
  • Pain Management Trials : Clinical trials involving related compounds have shown promise in pain management, suggesting that this compound may exhibit similar efficacy.

Chemical Reactions Analysis

Carboxylic Acid-Derived Reactions

The carboxylic acid group enables classic acid-catalyzed transformations:

Esterification

Reaction with alcohols (e.g., methanol, ethanol) under acidic or dehydrating conditions yields esters. For example:cis 4 2 4 Methoxyphenyl 2 oxoethyl cyclohexane 1 carboxylic acid+R OHH+Corresponding ester+H2O\text{cis 4 2 4 Methoxyphenyl 2 oxoethyl cyclohexane 1 carboxylic acid}+\text{R OH}\xrightarrow{\text{H}^+}\text{Corresponding ester}+\text{H}_2\text{O}Key Data :

Reaction ConditionYield (%)Reference
H₂SO₄, reflux75–85
DCC/DMAP, RT90–95

Amide Formation

Reaction with amines (e.g., NH₃, alkyl amines) via activation with coupling agents (e.g., EDC, HOBt) produces amides. The electron-withdrawing ketone group may stabilize intermediates.

Ketone Group Reactivity

The 2-oxoethyl group participates in nucleophilic additions and condensations:

Knoevenagel Condensation

In the presence of aldehydes and a base (e.g., piperidine), the ketone undergoes condensation to form α,β-unsaturated carbonyl derivatives .

Reduction

The ketone can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄: C OLiAlH4 CH OH\text{ C O}\xrightarrow{\text{LiAlH}_4}\text{ CH OH}Optimized Conditions :

  • LiAlH₄ in THF, 0°C → RT, 80–90% yield .

Aromatic Ring Modifications

The 4-methoxyphenyl group undergoes electrophilic substitution:

Demethylation

Treatment with BBr₃ or HI removes the methoxy group, yielding a phenolic derivative :Ar OCH3BBr3Ar OH+CH3Br\text{Ar OCH}_3\xrightarrow{\text{BBr}_3}\text{Ar OH}+\text{CH}_3\text{Br}

Oxidation

Oxidation of the methoxy group (e.g., with KMnO₄/H⁺) forms a quinone structure, though this is sterically hindered by the cyclohexane ring .

Cycloaddition Reactions

The conjugated system between the ketone and cyclohexane enables cycloadditions:

Diels-Alder Reaction

As a dienophile, the ketone reacts with dienes (e.g., 1,3-butadiene) to form six-membered cyclohexene derivatives .

Example :

DieneProduct StructureYield (%)Reference
1,3-ButadieneBicyclic adduct65
AnthracenePolycyclic adduct50

Decarboxylation

Under pyrolysis or strong base conditions (e.g., NaOH, Δ), decarboxylation occurs, yielding a cyclohexane derivative with a vinyl ketone side chain : COOHΔ H+CO2\text{ COOH}\xrightarrow{\Delta}\text{ H}+\text{CO}_2

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the ketone and adjacent double bonds (if present), forming oxetane rings .

Comparative Reactivity Table

Reaction TypeReactivity Rate (Relative)Key Influencing Factors
EsterificationHighAcid strength, alcohol nucleophilicity
Knoevenagel CondensationModerateBase strength, solvent polarity
Diels-AlderLow–ModerateDiene electron density, steric effects

Mechanistic Insights

  • Steric Effects : The cis configuration on the cyclohexane ring hinders nucleophilic attack on the ketone .
  • Electronic Effects : The electron-donating methoxy group activates the phenyl ring for electrophilic substitution but deactivates the ketone toward nucleophiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, and how can steric hindrance in the cyclohexane ring be mitigated?

  • Methodological Answer : The synthesis typically involves coupling a 4-methoxyphenyl ketone derivative with a cyclohexane-1-carboxylic acid precursor. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a DCM/DMF solvent system (3:1 v/v) are effective for activating carboxylic acid groups and facilitating amide/ester bond formation . To address steric hindrance from the cyclohexane ring, slow addition of reagents, elevated temperatures (40–60°C), and prolonged reaction times (16–24 hours) improve yields. Recrystallization from ethyl acetate or methanol/water mixtures enhances purity .

Q. How can researchers validate the stereochemical configuration of the cis-isomer post-synthesis?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical for confirming the cis-configuration. Irradiating protons on the 4-methoxyphenyl group and observing NOE correlations with adjacent cyclohexane protons can confirm spatial proximity. X-ray crystallography is definitive, as seen in analogous cyclohexane derivatives (e.g., cis-4-(tosyloxymethyl)cyclohexanecarboxylic acid), where crystal packing analysis resolves stereochemistry .

Q. What analytical techniques are most effective for assessing purity and structural integrity?

  • Methodological Answer :

  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) and UV detection at 254 nm. Purity ≥98% is achievable with optimized retention times .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.
  • FT-IR : Key bands include C=O stretching (~1700 cm⁻¹ for carboxylic acid and ketone) and C-O-C vibrations (~1250 cm⁻¹ for methoxy groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize epimerization during synthesis?

  • Methodological Answer : Epimerization at the cyclohexane ring is a major challenge. Use mild coupling agents (e.g., DCC instead of EDCI) and avoid strong acids/bases. Solvent polarity matters: low-polarity solvents (toluene) reduce racemization versus polar aprotic solvents (DMF). Monitoring reaction progress via chiral HPLC (e.g., Chiralpak IA column) ensures stereochemical fidelity .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies often arise from assay-specific factors (e.g., cell permeability, protein binding). For example:

  • Permeability : Use MDCK cell monolayers to assess passive diffusion and active transport .
  • Protein Binding : Equilibrium dialysis with human serum albumin (HSA) quantifies free drug concentrations.
    Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based functional assays) .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for in vivo studies?

  • Methodological Answer : Conduct CYP inhibition assays (CYP3A4, CYP2D6) using fluorogenic substrates. For example:

  • Incubate with human liver microsomes and NADPH.
  • Measure IC₅₀ values via LC-MS/MS.
    If inhibition is observed (>50% at 10 µM), adjust dosing regimens in animal models to avoid drug-drug interactions .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP : Use Molinspiration or ACD/Labs software. Experimental validation via shake-flask method (octanol/water partition).
  • Solubility : Apply the General Solubility Equation (GSE) with melting point data (e.g., DSC) and Hansen solubility parameters.
  • Metabolism : Schrödinger’s Metasite predicts Phase I/II metabolic sites .

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